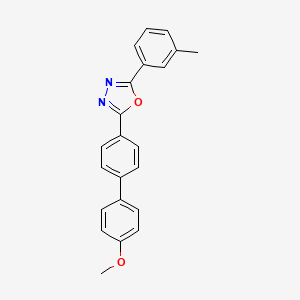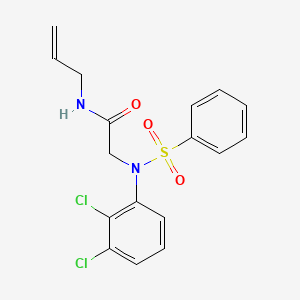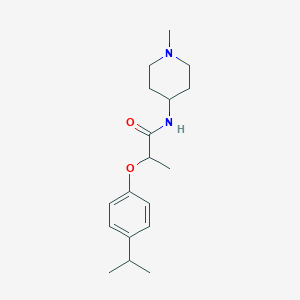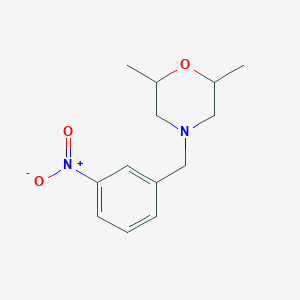
2-(4'-methoxy-4-biphenylyl)-5-(3-methylphenyl)-1,3,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4'-methoxy-4-biphenylyl)-5-(3-methylphenyl)-1,3,4-oxadiazole, commonly known as PBD, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. PBD is a heterocyclic compound that contains an oxadiazole ring, which is known for its ability to form stable complexes with metal ions. In
Wirkmechanismus
The mechanism of action of PBD is not fully understood. However, it is believed that PBD forms stable complexes with metal ions, which can lead to changes in the conformation and activity of proteins and enzymes that are involved in metal ion homeostasis. This can result in changes in cellular processes and signaling pathways.
Biochemical and Physiological Effects
PBD has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that PBD can inhibit the activity of copper-dependent enzymes, such as tyrosinase and dopamine beta-hydroxylase. PBD has also been shown to induce apoptosis in cancer cells by disrupting metal ion homeostasis. In addition, PBD has been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of PBD is its ability to form stable complexes with metal ions, which makes it a useful tool in the detection and quantification of metal ions in biological and environmental samples. However, PBD has some limitations for lab experiments. PBD is not soluble in water, which can make it difficult to work with in aqueous environments. Additionally, PBD can be toxic to cells at high concentrations, which can limit its use in cell-based assays.
Zukünftige Richtungen
There are several future directions for the research and development of PBD. One area of interest is the development of PBD-based fluorescent probes for the detection of other metal ions, such as zinc and iron. Additionally, there is interest in exploring the potential of PBD as a therapeutic agent for the treatment of diseases such as cancer and neurodegenerative disorders. Finally, there is a need for further research to understand the mechanism of action of PBD and its effects on cellular processes and signaling pathways.
Conclusion
In conclusion, 2-(4'-methoxy-4-biphenylyl)-5-(3-methylphenyl)-1,3,4-oxadiazole (PBD) is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. PBD has been used in the development of fluorescent probes for the detection of metal ions in living cells and tissues, as well as in the development of sensors for the detection of metal ions in environmental samples. PBD has a variety of biochemical and physiological effects, including the inhibition of copper-dependent enzymes, induction of apoptosis in cancer cells, and anti-inflammatory and antioxidant properties. While PBD has some limitations for lab experiments, there are several future directions for the research and development of PBD, including the development of PBD-based fluorescent probes for the detection of other metal ions and exploring the potential of PBD as a therapeutic agent for the treatment of diseases such as cancer and neurodegenerative disorders.
Synthesemethoden
The synthesis of PBD involves the reaction of 4-methoxybenzohydrazide and 2-bromo-4'-methoxybiphenyl in the presence of a base such as potassium carbonate. This reaction results in the formation of the intermediate compound, which is then reacted with 3-methylphenylboronic acid in the presence of a palladium catalyst to yield PBD.
Wissenschaftliche Forschungsanwendungen
PBD has been widely used in scientific research due to its ability to form stable complexes with metal ions. This property makes PBD a useful tool in the detection and quantification of metal ions in biological samples. PBD has been used in the development of fluorescent probes for the detection of copper ions in living cells and tissues. Additionally, PBD has been used in the development of sensors for the detection of metal ions in environmental samples.
Eigenschaften
IUPAC Name |
2-[4-(4-methoxyphenyl)phenyl]-5-(3-methylphenyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2/c1-15-4-3-5-19(14-15)22-24-23-21(26-22)18-8-6-16(7-9-18)17-10-12-20(25-2)13-11-17/h3-14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUOAJUDDBUCDEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(O2)C3=CC=C(C=C3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-ethyl-4-[(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)carbonyl]piperazine](/img/structure/B5228318.png)
![1-(3,4-dimethylphenyl)-5-{[5-(3-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5228322.png)
![1-[2-(2,4-difluorophenoxy)-3-pyridinyl]-N-(5-isoquinolinylmethyl)methanamine](/img/structure/B5228325.png)

![2-[(8-methoxy-4-methyl-2-quinolinyl)thio]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5228344.png)
![N-{2-[(4-chlorobenzyl)thio]ethyl}-3-(3-nitrophenyl)acrylamide](/img/structure/B5228350.png)
![2-{[5-(5-bromo-2-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5228353.png)

![2-(1,3-benzothiazol-2-yl)-4-[1-(4-morpholinyl)ethylidene]-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5228364.png)
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}quinoxaline](/img/structure/B5228378.png)
![N,N-diethyl-2-{[(2-methyl-1,3-benzothiazol-5-yl)oxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5228389.png)

![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5228408.png)
